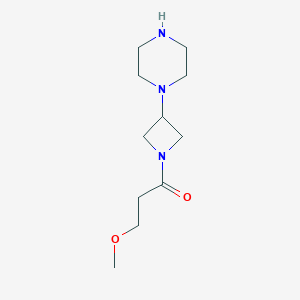

3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one

Descripción

3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is a synthetic small molecule featuring a methoxy-substituted propan-1-one backbone linked to a piperazine-azetidine hybrid ring system. This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, which are commonly explored as receptor modulators or enzyme inhibitors . The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the methoxy group may enhance solubility or influence electronic interactions with biological targets.

Propiedades

Fórmula molecular |

C11H21N3O2 |

|---|---|

Peso molecular |

227.30 g/mol |

Nombre IUPAC |

3-methoxy-1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |

InChI |

InChI=1S/C11H21N3O2/c1-16-7-2-11(15)14-8-10(9-14)13-5-3-12-4-6-13/h10,12H,2-9H2,1H3 |

Clave InChI |

BAVQYKUKSNUCFF-UHFFFAOYSA-N |

SMILES canónico |

COCCC(=O)N1CC(C1)N2CCNCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the azetidine intermediate.

Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and azetidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

*Calculated based on molecular formula.

Key Structural and Functional Differences

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound imposes steric constraints compared to six-membered piperidine or morpholine rings in analogues like FAI-11 . This may reduce metabolic degradation but limit binding pocket compatibility. In contrast, 7e (from ) replaces azetidine with a benzothiophene-propanone system, enhancing aromatic stacking interactions and achieving measurable serotonin receptor inhibition (Ki = 2.30 μM) .

Substituent Effects: The methoxy group in the target compound increases polarity compared to lipophilic groups like cyclopropyl (in CymitQuimica’s discontinued analogue) or trifluoromethylphenyl (in MK22) . This could influence blood-brain barrier permeability or solubility.

Biological Activity Trends: Piperazine-propanone derivatives with aromatic substituents (e.g., benzothiophene in 7e) show higher receptor affinity, likely due to π-π interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and LogP :

The target compound (MW ~265) is smaller than 7e (MW ~379) but larger than 1-[3-(piperazin-1-yl)azetidin-1-yl]propan-1-one (MW 197), suggesting a balance between permeability and solubility. The methoxy group may lower LogP compared to cyclopropyl or trifluoromethyl analogues.

Therapeutic Potential and Limitations

- Limitations : The discontinuation of the target compound and its analogues () may reflect challenges in optimization, such as off-target effects or insufficient potency.

Actividad Biológica

3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one, with the CAS number 1482142-31-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₃O₂ |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 1482142-31-3 |

Research indicates that compounds similar to 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The piperazine moiety is known for its role in enhancing bioactivity through receptor modulation.

Antidepressant Effects

A study explored the antidepressant-like effects of piperazine derivatives, suggesting that modifications to the piperazine structure can enhance efficacy in treating depression. The introduction of methoxy and azetidine groups appears to contribute positively to the pharmacological profile of such compounds .

Antinociceptive Activity

Another area of investigation involves the antinociceptive properties of piperazine derivatives. Research has shown that certain structural modifications can lead to increased pain relief in animal models. The specific role of 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one in this regard remains to be fully elucidated but is a promising area for further study .

Case Study 1: Neuropharmacological Assessment

In a neuropharmacological study, researchers evaluated the effects of various piperazine derivatives on anxiety-related behaviors in rodent models. The results indicated that compounds with similar structures to 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one exhibited significant anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that related compounds can penetrate the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies. This characteristic is essential for developing effective treatments for neurological conditions .

Q & A

Q. What are the key synthetic strategies for preparing 3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one?

The synthesis of piperazine-azetidine hybrids typically involves multi-step reactions. A common approach includes:

- Azetidine functionalization : Introducing piperazine via nucleophilic substitution or coupling reactions. For example, azetidine rings can react with activated piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

- Amide bond formation : Coupling the azetidine-piperazine intermediate with a methoxypropanoyl moiety using reagents like TBTU/HOBt in DMF with NEt₃ as a base .

- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as validated by HPLC .

Q. How is the structural integrity of this compound verified in academic research?

Advanced spectroscopic and crystallographic methods are employed:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C3, piperazine-azetidine linkage) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the azetidine ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₂₅N₃O₂) .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

Early-stage studies focus on:

- Receptor binding assays : Screening for affinity toward serotonin/dopamine receptors due to the piperazine moiety .

- Cytotoxicity profiling : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Enzyme inhibition : Assessing activity against kinases or proteases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Piperazine substitution : Replacing the piperazine N-methyl group with bulkier groups (e.g., phenyl) enhances receptor selectivity but reduces solubility .

- Azetidine ring size : Smaller rings (e.g., aziridine) increase reactivity but may compromise stability .

- Methoxy positioning : Moving the methoxy group from C3 to C2 alters metabolic stability, as shown in liver microsome assays .

Q. What computational methods are used to predict its pharmacokinetic properties?

- Molecular docking : Predicts binding modes to targets like 5-HT₁A receptors using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (∼2.5), BBB permeability (+), and CYP450 inhibition risks .

- MD simulations : Evaluates conformational stability in aqueous environments over 100-ns trajectories .

Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved?

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers .

- Orthogonal assays : Validate cytotoxicity with ATP-based (CellTiter-Glo) and apoptosis (Annexin V) assays .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during scale-up?

Q. How is its stability profile evaluated under varying storage conditions?

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways .

- pH stability : Assess solubility and decomposition in buffers (pH 1–13) over 72 hours .

- Long-term storage : Monitor crystalline samples at -20°C for 12 months with periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.